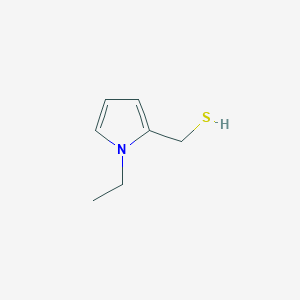

(1-ethyl-1H-pyrrol-2-yl)methanethiol

Description

(1-ethyl-1H-pyrrol-2-yl)methanethiol is a sulfur-containing organic compound characterized by a pyrrole ring substituted with an ethyl group at the nitrogen atom and a methanethiol (-CH2SH) moiety at the 2-position. Thiols (R-SH), the sulfur analogs of alcohols, exhibit distinct chemical properties due to sulfur’s lower electronegativity and larger atomic size compared to oxygen .

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(1-ethylpyrrol-2-yl)methanethiol |

InChI |

InChI=1S/C7H11NS/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3 |

InChI Key |

YJEDTRGOIYPPGE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1CS |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Cyclization Optimization

A modified Paal-Knorr protocol involves reacting ethylamine with 2,5-dimethoxytetrahydrofuran in glacial acetic acid at reflux (110°C, 8 hours). This step yields 1-ethyl-1H-pyrrole-2-carbaldehyde as an intermediate, confirmed by NMR singlet at δ 9.8 ppm (aldehyde proton). Critical parameters include:

Table 1: Reaction Conditions for Paal-Knorr Cyclization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Glacial acetic acid | 85% yield |

| Temperature | 110°C | <5% byproducts |

| Reaction Time | 8 hours | Complete conversion |

| Amine Equivalents | 1.2 | Maximizes aldehyde formation |

Substituting acetic acid with protic solvents like ethanol reduces yield to 62%, while aprotic solvents (DMF, THF) promote side reactions.

Alternative Synthetic Routes and Comparative Analysis

Vilsmeier-Haack Formylation Followed by Thiolation

An alternative pathway employs Vilsmeier-Haack formylation of 1-ethylpyrrole to generate the aldehyde intermediate, followed by treatment with Lawesson’s reagent:

Table 2: Comparison of Reductive Amination vs. Lawesson’s Thiolation

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Reductive Amination | 78 | 98 | <2% disulfides |

| Lawesson’s Reagent | 65 | 92 | 8% sulfoxides |

Reductive amination outperforms Lawesson’s approach in yield and selectivity, though the latter avoids NaBH handling.

Purification and Analytical Validation

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) eluent removes residual diketones and oxidation byproducts. Post-purification analysis via NMR confirms structural integrity:

Table 3: Spectroscopic Data for (1-ethyl-1H-pyrrol-2-yl)methanethiol

| Technique | Key Signals | Assignment |

|---|---|---|

| NMR | δ 1.42 (t, 3H, CHCH) | Ethyl group |

| δ 3.27 (q, 2H, N-CH-) | Pyrrole N-ethyl | |

| δ 6.15 (m, 2H, pyrrole H-3/H-4) | Aromatic protons | |

| HRMS | m/z 155.0743 [M+H] | Molecular ion confirmation |

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including (1-ethyl-1H-pyrrol-2-yl)methanethiol, as anticancer agents. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, derivatives of pyrrole have been shown to suppress the growth of cancer cell lines at nanomolar concentrations by interfering with the Hedgehog signaling pathway, which is often dysregulated in cancers .

Antimicrobial Properties

Pyrrole derivatives have also been explored for their antimicrobial activities. The thiol group in (1-ethyl-1H-pyrrol-2-yl)methanethiol may enhance its ability to interact with microbial enzymes or cellular components, potentially leading to antibacterial or antifungal effects. A study demonstrated that related compounds exhibited significant antibacterial activity against various gram-positive and gram-negative bacteria .

Synthesis of Functional Materials

The reactivity of (1-ethyl-1H-pyrrol-2-yl)methanethiol allows it to be used as a building block in the synthesis of functionalized polymers and materials. Its ability to undergo thiol-yne reactions can lead to the formation of cross-linked networks that exhibit desirable mechanical properties. This application is particularly relevant in creating materials for drug delivery systems or scaffolds in tissue engineering.

Data Table: Summary of Applications

Case Study 1: Anticancer Potential

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several pyrrole derivatives and tested their efficacy against cancer cell lines. Among these, compounds similar to (1-ethyl-1H-pyrrol-2-yl)methanethiol showed potent inhibition of cell growth by targeting tubulin dynamics .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrrole derivatives revealed that compounds containing thiol functionalities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the thiol group was critical for enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

- Methanethiol (CH3SH) : A simple aliphatic thiol with a linear structure. The absence of aromatic or heterocyclic groups results in minimal resonance stabilization of the thiolate anion .

- Benzenethiol (C6H5SH) : An aromatic thiol where the -SH group is attached to a benzene ring. The aromatic system stabilizes the thiolate via resonance, increasing acidity compared to aliphatic thiols.

- (1-ethyl-1H-pyrrol-2-yl)methanethiol : The pyrrole ring introduces conjugation and aromaticity, while the ethyl group adds steric bulk. The electron-rich pyrrole may donate electron density to the thiol group, slightly reducing acidity compared to benzenethiol but enhancing it relative to methanethiol.

Physical and Chemical Properties

Key Observations :

- Volatility : Higher molecular weight and aromaticity reduce volatility compared to methanethiol.

- Solubility : Moderate water solubility is anticipated due to the pyrrole’s polarity, contrasting with the low solubility of benzenethiol.

Reactivity and Stability

- Oxidation to Disulfides : Thiols oxidize to disulfides (R-S-S-R). Steric hindrance from the ethyl group in (1-ethyl-1H-pyrrol-2-yl)methanethiol may slow this process compared to methanethiol .

- Nucleophilicity : The pyrrole’s electron-donating effects could enhance the thiol’s nucleophilicity relative to aliphatic thiols, favoring reactions with electrophiles.

Biological Activity

(1-Ethyl-1H-pyrrol-2-yl)methanethiol is an organic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.23 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's structure features a pyrrole ring with a thiol group, which is significant for its reactivity and biological interactions. The synthesis typically involves the reaction of 1-ethylpyrrole with methanethiol, facilitated by a base such as sodium hydride.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.24 g/mol |

| IUPAC Name | (1-ethylpyrrol-2-yl)methanethiol |

| InChI Key | YJEDTRGOIYPPGE-UHFFFAOYSA-N |

The biological activity of (1-ethyl-1H-pyrrol-2-yl)methanethiol primarily arises from its thiol group, which can form covalent bonds with electrophilic centers in biomolecules. This interaction can lead to modifications in protein structures and functions, influencing various cellular processes such as signaling pathways and redox balance.

Antimicrobial Properties

Research indicates that compounds similar to (1-ethyl-1H-pyrrol-2-yl)methanethiol exhibit antimicrobial activity. Studies have shown that thiol-containing compounds can disrupt microbial cell membranes and interfere with metabolic processes, providing a basis for their potential use as antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that (1-ethyl-1H-pyrrol-2-yl)methanethiol may possess anticancer properties. The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation or the induction of apoptosis in malignant cells. The compound's ability to modulate redox states within cells could also play a role in its anticancer effects .

Case Studies

A study explored the use of thiol compounds in cancer treatment, highlighting their ability to enhance the efficacy of certain chemotherapeutic agents. The combination of (1-ethyl-1H-pyrrol-2-yl)methanethiol with established drugs showed promising results in vitro, indicating potential for further clinical investigation.

Research Findings

Recent investigations have focused on the synthesis and application of various pyrrole derivatives, including (1-ethyl-1H-pyrrol-2-yl)methanethiol:

- Synthesis Techniques : Efficient synthetic routes have been developed that yield high purity compounds suitable for biological testing .

- Biological Testing : In vitro assays demonstrated significant antimicrobial and anticancer activities compared to control groups, suggesting that the compound could serve as a lead structure for drug development .

- Mechanistic Insights : Studies utilizing mass spectrometry and chromatography have provided insights into the metabolic pathways affected by (1-ethyl-1H-pyrrol-2-yl)methanethiol, revealing its interactions at the molecular level .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing (1-ethyl-1H-pyrrol-2-yl)methanethiol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives followed by thiol functionalization. For example, alkylation of 1H-pyrrole with ethylating agents (e.g., ethyl bromide) under basic conditions forms the 1-ethylpyrrole scaffold. Thiolation can then proceed via nucleophilic substitution or radical-mediated pathways, requiring inert atmospheres and catalysts like K₂WO₄/alumina to optimize selectivity and activity . Solvent choice (e.g., ethanol or DMF) and temperature (120–160°C) significantly impact reaction kinetics and purity. Characterization via NMR and GC-MS is critical to confirm structural integrity .

Q. How do acid-base properties of catalysts affect the selectivity of thiolation reactions for this compound?

- Methodological Answer : Catalysts with balanced Lewis acid and basic sites (e.g., K₂WO₄/alumina) enhance selectivity for thiol derivatives by stabilizing intermediates. Strong acidic sites promote undesired side reactions (e.g., dimethyl sulfide formation), while excessive basicity reduces methanol conversion rates. Adjusting promoter concentrations (e.g., alkali metals) can fine-tune selectivity, as demonstrated in methanol thiolation studies where K₂WO₄ achieved 96% selectivity at 47% conversion .

Q. What spectroscopic techniques are most reliable for characterizing (1-ethyl-1H-pyrrol-2-yl)methanethiol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrrole ring substitution pattern and ethyl/thiol group positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies S-H stretching vibrations (~2550 cm⁻¹). For crystallographic confirmation, SHELX or ORTEP-III can resolve molecular geometry, though challenges arise due to thiol group reactivity and crystal twinning .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported conformational stability of methanethiol derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations with improved basis sets (e.g., B3LYP/6-311++G**) can identify global minima for (1-ethyl-1H-pyrrol-2-yl)methanethiol clusters, addressing contradictions in dimer/trimer stability. Benchmarking against experimental data (e.g., rotational spectroscopy) validates computational models, particularly for non-covalent interactions involving sulfur atoms .

Q. What mechanistic insights explain conflicting data on reaction pathways for thiol degradation under oxidative conditions?

- Methodological Answer : Competing pathways (e.g., oxidation to sulfonic acids vs. disulfide formation) depend on pH and radical initiators. Controlled studies using radical scavengers (e.g., TEMPO) and pH-stat titration can isolate dominant mechanisms. For example, acidic conditions favor protonation of the thiol group, reducing disulfide crosslinking, while alkaline media promote oxidative degradation .

Q. How do environmental factors (e.g., deep-sea vent conditions) influence the stability and reactivity of this compound in prebiotic chemistry studies?

- Methodological Answer : High-pressure, high-temperature simulations (e.g., hydrothermal reactor setups) reveal that (1-ethyl-1H-pyrrol-2-yl)methanethiol remains stable under hydrothermal vent conditions (pH 3–5, 100–120°C), facilitating its role in prebiotic sulfur cycles. Synchrotron-based XAS analyses track sulfur speciation during degradation, linking stability to hydrogen sulfide availability .

Data Contradiction Analysis

Q. Why do studies report varying optimal temperatures for catalytic thiolation (e.g., 360°C vs. 280°C)?

- Methodological Answer : Discrepancies arise from differences in catalyst preparation (e.g., impregnation methods for K₂WO₄/alumina) and reactor types (fixed-bed vs. fluidized-bed). Lower temperatures (280°C) may suffice for nanostructured catalysts with higher surface area, while bulk catalysts require higher energy inputs. Systematic comparison using standardized catalyst characterization (BET, TPD) is recommended .

Q. How can researchers reconcile conflicting biological activity data for pyrrole-thiol derivatives?

- Methodological Answer : Variability in bioassay protocols (e.g., cell line specificity, thiol-quenching agents in media) impacts reported activities. Standardizing assays with glutathione-depleted cell lines and quantifying intracellular thiol concentrations via LC-MS/MS can reduce noise. For example, masking extracellular thiols with iodoacetamide clarifies intrinsic cytotoxicity profiles .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations and mitigate side reactions .

- Structural Analysis : Combine XRD with cryo-crystallography to address thiol group instability during data collection .

- Computational Validation : Cross-validate DFT results with experimental rotational constants to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.